4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate
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Overview
Description
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate is an organic compound that features a pyrazole ring substituted with benzenesulfonyl, tert-butyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl acetate
- 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl propanoate
Uniqueness
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 3-methylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential interactions with biological targets, while the tert-butyl and methyl groups contribute to its stability and reactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-13(2)12-16(22)25-18-17(14(3)20-21(18)19(4,5)6)26(23,24)15-10-8-7-9-11-15/h7-11,13H,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOADMYNSVIPUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)CC(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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